molecular formula C21H14N2O5S B2471815 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 864861-02-9

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2471815
CAS No.: 864861-02-9
M. Wt: 406.41
InChI Key: LOKOTWBMGXMPLA-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Microwave-Assisted Synthesis and Antimicrobial Activity : A study by Raval, Naik, and Desai (2012) utilized a microwave-assisted synthesis method to create various derivatives of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide. These compounds demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains. This suggests potential antimicrobial applications for similar compounds including N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (Raval, Naik, & Desai, 2012).

Chemosensory Applications

  • Cyanide Anion Detection : Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, which exhibited the ability to detect cyanide anions through a Michael addition reaction. This indicates potential use in chemical sensing applications, particularly for hazardous substances like cyanide (Wang et al., 2015).

Potential as Adenosine Receptor Ligands

  • Adenosine Receptor Binding : A 2015 study by Cagide, Borges, Gomes, and Low explored the synthesis of chromone–thiazole hybrids, including 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, as potential ligands for human adenosine receptors. This research suggests these compounds could have therapeutic applications, particularly in targeting adenosine receptors (Cagide et al., 2015).

Anticancer Properties

  • Anticancer Activity : Ahn et al. (2020) synthesized and characterized 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one, which showed anti-cancer abilities against human colon cancer cells. This suggests potential applications of similar compounds in cancer therapy (Ahn et al., 2020).

Antioxidant Potential

  • Antioxidant Properties : A study by Gadhave et al. (2022) on coumarin-based benzothiazole derivatives, including N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, revealed antioxidant potential. This indicates these compounds could be beneficial in contexts where antioxidant properties are desired (Gadhave et al., 2022).

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-15-10-19(28-16-4-2-1-3-13(15)16)20(25)23-21-22-14(11-29-21)12-5-6-17-18(9-12)27-8-7-26-17/h1-6,9-11H,7-8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKOTWBMGXMPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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